molecular formula C17H12FNO3 B6496307 1-benzyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 1338665-48-7

1-benzyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No. B6496307
CAS RN: 1338665-48-7
M. Wt: 297.28 g/mol
InChI Key: KTTRQAGYEPRIHE-UHFFFAOYSA-N
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Description

“1-benzyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” is a chemical compound. It shares some similarities with fluoroquinolonic acid, which is an intermediate in the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid were synthesized and characterized by IR, 1H-NMR, mass spectral and elemental analysis .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by various spectroscopic analyses such as IR, UV, 1H-NMR, and 13C-NMR .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied . These compounds have shown in vitro antibacterial and antifungal activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid has a molecular weight of 281.67 g/mol and a melting point of 242-245 °C (lit.) .

Scientific Research Applications

Hepatitis C Virus Inhibition

The compound 3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinoline-dione (derived from 1-benzyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) has been investigated as an inhibitor of the RNA-dependent RNA polymerase enzyme transcribed by the Hepatitis C virus . Its potential in combating this viral infection warrants further exploration.

Gram-Positive Activity Enhancement

Substitution of lipophilic groups at the C-7 position of 8-nitrofluoroquinolone derivatives (including our compound) led to increased gram-positive activity. While gram-negative activity decreased, this modification could be valuable in addressing resistant strains .

Benzylic Oxidation to Carboxylic Acid

The benzylic position in the molecule can be oxidized to form a carboxylic acid functional group . This transformation could have implications in synthetic chemistry and drug design.

Future Directions

The future directions for this compound could involve further studies on its potential applications, especially considering the antibacterial and antifungal activities of similar compounds . Additionally, more research could be conducted to fully understand its mechanism of action and to explore its potential use in medical applications.

properties

IUPAC Name

1-benzyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO3/c18-12-6-7-15-13(8-12)16(20)14(17(21)22)10-19(15)9-11-4-2-1-3-5-11/h1-8,10H,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTRQAGYEPRIHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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